molecular formula C4H3N3 B8250762 Ethynyltriazole

Ethynyltriazole

Cat. No. B8250762
M. Wt: 93.09 g/mol
InChI Key: WSDJAFBTBFUBGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethynyltriazole is a useful research compound. Its molecular formula is C4H3N3 and its molecular weight is 93.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethynyltriazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethynyltriazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral and Antiproliferative Activity

Ethynyltriazole ribonucleosides have shown promise in scientific research for their selective and effective antiviral and antiproliferative activities. Compounds involving ethynyltriazole, such as 2f and 3f, were synthesized and demonstrated efficient inhibition of hepatitis C virus (HCV) replication and potent antiproliferative activity against pancreatic cancer cells, respectively. These findings suggest that ethynyltriazole derivatives could be promising leads in the development of new antiviral and anticancer candidates (Wan et al., 2009).

Synthesis of Bis(1,2,3-triazoles)

In another application, ethynyltriazole has been used in the synthesis of bis(1,2,3-triazoles) through a "double-click" strategy. This approach included the preparation of key 4-ethynyltriazole intermediates, highlighting the method's compatibility with saccharide-peptide hybrids and potential extension to trisubstituted counterparts. This indicates the utility of ethynyltriazole in the field of organic synthesis and medicinal chemistry (Aizpurua et al., 2010).

Use in Medicinal Chemistry

Ethynyl (acetylene) group, a core structure in ethynyltriazole, has been recognized as a privileged structural feature in medicinal chemistry. It targets a wide range of therapeutic proteins and is frequently introduced in chemical biology probes. This Perspective covers the physicochemical properties, advantages, and impact of the ethynyl group in medicinal chemistry and chemical biology (Talele, 2020).

Novel Routes to Triazoles

The Cu-catalyzed 1,3-dipolar cycloaddition of iododiacetylenes with organic azides, using iodotris(triphenylphosphine)copper(I) as a catalyst, provided an efficient one-step synthetic route to 5-iodo-4-ethynyltriazoles. This method demonstrates the versatility of ethynyltriazole in synthesizing complex organic compounds, potentially useful in various fields including drug discovery (Govdi et al., 2019).

properties

IUPAC Name

4-ethynyl-2H-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3/c1-2-4-3-5-7-6-4/h1,3H,(H,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDJAFBTBFUBGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NNN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

93.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethynyl-1H-1,2,3-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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